molecular formula C24H24N4O4 B11179604 9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B11179604
M. Wt: 432.5 g/mol
InChI Key: XEAWTGAOONSKNR-UHFFFAOYSA-N
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Description

9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by the presence of a triazole ring fused with a quinazoline ring, along with phenyl and trimethoxyphenyl substituents. The compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Formation of the Quinazoline Ring: The quinazoline ring is often formed through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling of the Rings: The triazole and quinazoline rings are then coupled through a series of reactions involving appropriate catalysts and solvents.

    Introduction of Phenyl and Trimethoxyphenyl Groups: The phenyl and trimethoxyphenyl groups are introduced through substitution reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and trimethoxyphenyl groups.

    Reduction: Reduction reactions can occur at the triazole and quinazoline rings, leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and trimethoxyphenyl groups, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and organometallic reagents.

Major Products Formed

    Oxidation Products: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction Products: Reduced derivatives with additional hydrogen atoms.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding.

Medicine

The compound has shown potential as a lead compound in drug discovery. Its structure allows for modifications to enhance its pharmacological properties, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol lies in its specific arrangement of the triazole and quinazoline rings, along with the phenyl and trimethoxyphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

9-phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C24H24N4O4/c1-30-19-11-16(12-20(31-2)23(19)32-3)15-9-17-21(18(29)10-15)22(14-7-5-4-6-8-14)28-24(27-17)25-13-26-28/h4-8,11-13,15,22H,9-10H2,1-3H3,(H,25,26,27)

InChI Key

XEAWTGAOONSKNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5)C(=O)C2

Origin of Product

United States

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